Structural Determinants of nAChR Subtype Affinity Within the Tetrahydrofuran-2-ylmethylamine Class
In a study evaluating tetrahydrofuran-2-ylmethylamine derivatives for nAChR affinity, the pyrrolidine-substituted analog (structurally related to the target compound's amine partner class) exhibited a K_i of 0.056 μM at the (α4)₂(β2)₃ receptor subtype, demonstrating that the THF-2-ylmethyl scaffold supports high-affinity engagement when paired with appropriate cyclic amine substituents . This contrasts sharply with the piperidine analog, which showed a K_i of 36 μM—a 643-fold difference in affinity. While direct affinity data for 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine itself is not reported, its gem-dimethyl-substituted primary amine structure is chemically distinct from the secondary cyclic amines tested. This structural divergence suggests a unique binding profile that merits empirical evaluation rather than extrapolation from simpler, unsubstituted THF-amines [1].
| Evidence Dimension | Binding Affinity (K_i) for (α4)₂(β2)₃ nAChR Subtype |
|---|---|
| Target Compound Data | Not directly reported; structural analog in same class (pyrrolidine-substituted tetrahydrofuran-2-ylmethylamine) K_i = 0.056 μM |
| Comparator Or Baseline | Piperidine-substituted tetrahydrofuran-2-ylmethylamine: K_i = 36 μM |
| Quantified Difference | 643-fold difference in affinity between structural analogs within the same scaffold class |
| Conditions | In vitro radioligand binding assay using synaptic membrane fractions |
Why This Matters
This demonstrates that the biological activity of THF-amine building blocks is exquisitely sensitive to the specific amine substituent, making selection of the correct substituted analog essential for target engagement in neurological and receptor pharmacology studies.
- [1] BindingDB. Assay summary for nicotinic receptor binding affinity in synaptic membrane fractions from rat cerebral cortices. BindingDB Database. View Source
